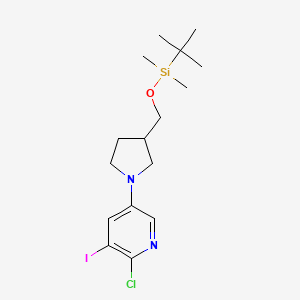

5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine

Descripción

Structural Identification and Nomenclature

The systematic identification of this compound requires careful analysis of its complex molecular architecture. The compound is officially registered under Chemical Abstracts Service number 1203499-04-0 and carries the molecular designation MFCD13563065 in chemical databases. The molecular formula C16H26ClIN2OSi reflects the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, one oxygen atom, and one silicon atom, resulting in a molecular weight of 452.83 grams per mole.

The structural complexity of this compound becomes evident through its Simplified Molecular Input Line Entry System representation: CC(C)(C)Si(C)OCC1CCN(C1)c2cnc(Cl)c(I)c2. This notation reveals the intricate connectivity between the tert-butyldimethylsilyloxy protecting group, the pyrrolidine ring, and the dihalogenated pyridine core. The International Chemical Identifier string 1S/C16H26ClIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)13-8-14(18)15(17)19-9-13/h8-9,12H,6-7,10-11H2,1-5H3 provides a standardized method for representing the molecular structure across various chemical databases and computational platforms.

The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure, with chlorine substitution at position 2 and iodine substitution at position 3. The pyrrolidin-1-yl substituent at position 5 carries a hydroxymethyl group that is protected by a tert-butyldimethylsilyl moiety. This systematic naming approach ensures unambiguous identification of the compound across different research contexts and facilitates accurate communication within the scientific community.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H26ClIN2OSi | |

| Molecular Weight | 452.83 g/mol | |

| Chemical Abstracts Service Number | 1203499-04-0 | |

| MDL Number | MFCD13563065 | |

| InChI Key | LHQXTKWGOAUMSV-UHFFFAOYSA-N |

Historical Context in Organosilicon Chemistry

The development of this compound must be understood within the broader historical evolution of organosilicon chemistry. The foundation of this field traces back to 1863, when French chemists C. Fiedler and J. M. Crafts achieved the first synthesis of tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the inaugural moment of organosilicon chemistry. This groundbreaking achievement established the precedent for creating compounds containing silicon-carbon bonds, with at least one organic group connected to a silicon atom via a carbon bond.

The period from 1904 to 1937 witnessed significant expansion in organosilicon research, during which scientists not only synthesized numerous simple organosilicon compounds but also discovered cyclic and linear polysiloxanes. The work of A. Stock during this era contributed to the discovery of many silanes, laying the groundwork for future developments in organosilicon chemistry. The strategic importance of organosilicon compounds became particularly evident during World War II, when their applications expanded to include thermal insulation, lubricants, and sealing materials.

The specific development of tert-butyldimethylsilyl protecting groups represents a more recent advancement in organosilicon chemistry, reflecting the evolution toward more sophisticated synthetic methodologies. These protecting groups have become invaluable tools in organic synthesis due to their stability under various reaction conditions and their selective removability using fluoride-based reagents. The incorporation of such protecting groups into complex heterocyclic frameworks, as exemplified by this compound, demonstrates the maturation of organosilicon chemistry from simple model compounds to highly specialized synthetic intermediates.

The contemporary significance of this compound within organosilicon chemistry extends beyond its individual properties to encompass its role as a representative example of modern synthetic design principles. The strategic placement of the tert-butyldimethylsilyloxy group serves multiple functions: protection of the hydroxyl functionality during synthetic transformations, enhancement of the compound's stability during storage and handling, and provision of a handle for subsequent functionalization through selective deprotection. This multifunctional approach reflects the sophisticated understanding of organosilicon chemistry that has evolved over more than 150 years of research and development.

Significance of Halogen-Substituted Pyridine Derivatives

The significance of halogen-substituted pyridine derivatives in modern chemistry cannot be overstated, particularly in the context of pharmaceutical and agrochemical development. Pyridine halogenation reactions have emerged as crucial transformations for obtaining the vast array of derivatives required for drug discovery and agricultural applications. The strategic importance of these compounds stems from pyridine's five carbon atoms serving as spatially distinct vectors to incorporate additional binding motifs, electronically tune the nitrogen lone pair, vary the steric environment, and form bonds to other parts of the molecule.

The regioselective nature of pyridine carbon-hydrogen halogenation reactions is vital because installing a carbon-halogen bond enables numerous subsequent bond-forming reactions. Practitioners in medicinal chemistry utilize halopyridines extensively to diversify candidate compounds for structure-activity relationship studies and as strategic bond disconnections for target-oriented synthesis. The dual halogen substitution pattern in this compound exemplifies this strategic approach, where chlorine and iodine atoms provide complementary reactivity profiles for subsequent transformations.

Recent advances in pyridine halogenation methodology have demonstrated the development of selective protocols that proceed via sophisticated mechanistic pathways. Research has shown that 3-selective pyridine halogenation can be achieved through a one-pot ring-opening, halogenation, ring-closing process that proceeds via N-triflate Zincke imine intermediates. These intermediates engage in highly regioselective carbon-halogen bond-forming reactions before ring-closing using ammonia salts or acids. Such methodological advances highlight the continued evolution in synthetic approaches to halogenated pyridine derivatives.

The biochemical relevance of 2-chloro-3-iodopyridine derivatives, such as those structurally related to the target compound, has been established through their utility as biochemical reagents for life science research. These compounds serve as biological materials and organic compounds for various research applications, demonstrating their versatility beyond purely synthetic chemistry contexts. The specific combination of chlorine and iodine substituents provides unique electronic and steric properties that can be fine-tuned for specific biological targets.

| Halogen Substitution Pattern | Electronic Effect | Synthetic Utility | Biological Relevance |

|---|---|---|---|

| 2-Chloro-3-iodo | Electron-withdrawing | Cross-coupling reactions | Biochemical reagent applications |

| Dual halogenation | Complementary reactivity | Sequential transformations | Enhanced target selectivity |

| Strategic positioning | Tuned electronics | Regioselective modifications | Optimized binding interactions |

The pharmaceutical industry's reliance on halogenated pyridine derivatives reflects their proven track record in drug development programs. The ability to systematically modify the electronic and steric properties of pyridine rings through strategic halogen placement has led to numerous successful therapeutic agents. The structural complexity of this compound positions it as a valuable intermediate for accessing diverse chemical space through various synthetic transformations, making it an important tool for medicinal chemists seeking to optimize molecular properties for specific therapeutic targets.

Propiedades

IUPAC Name |

tert-butyl-[[1-(6-chloro-5-iodopyridin-3-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)13-8-14(18)15(17)19-9-13/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQXTKWGOAUMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=CC(=C(N=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673598 | |

| Record name | 5-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-04-0 | |

| Record name | 2-Chloro-5-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H26ClIN2OSi

- Molecular Weight : 452.83 g/mol

- CAS Number : 1203499-04-0

- Structural Features : The compound features a pyridine ring substituted with a chlorine and an iodine atom, along with a pyrrolidine moiety modified by a tert-butyldimethylsilyloxy group.

Research indicates that this compound functions as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is implicated in various biological processes, including cell growth, differentiation, and tissue repair. Inhibition of FGFR4 may have therapeutic implications in conditions such as cancer, where aberrant FGFR signaling contributes to tumor growth and metastasis.

Anticancer Potential

Studies have explored the anticancer properties of this compound, particularly its ability to modulate signaling pathways associated with tumor progression. The compound's interaction with FGFR4 has been assessed using various techniques:

- Surface Plasmon Resonance (SPR) : This method evaluates the binding affinity between the compound and FGFR4, providing insights into its inhibitory potential.

Case Studies

- In Vitro Studies : Cell line experiments demonstrated that the compound effectively reduces cell proliferation in FGFR4-expressing cancer cells. This reduction correlates with decreased signaling through pathways that promote cell survival and growth.

- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent.

Applications in Drug Delivery Systems

The compound has also been utilized in the synthesis of thermo-sensitive hydrogels for drug delivery applications. These hydrogels are based on polymer systems that respond to temperature changes, allowing for controlled release of therapeutic agents.

Experimental Procedures

The synthesis involves:

- Photopolymerization : Using light-sensitive initiators like Irgacure 184 and Irgacure 2959 to create cross-linked networks.

- Characterization : Techniques such as dynamic light scattering (DLS) and differential scanning calorimetry (DSC) are employed to assess the physical properties of the resulting hydrogels.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yloxy)-piperidine | Contains a piperidine ring instead of pyrrolidine | Focused on neuroactive properties |

| 5-Chloro-2-methoxy-pyridine | Similar chloromethyl substitution | Primarily used in agrochemicals |

| 2-Amino-pyrimidine derivatives | Contains amino substitutions | Known for antiviral activities |

These comparisons highlight the unique biological activity of this compound as a targeted therapeutic agent against FGFR4.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations:

Halogen Substitution: The target compound's iodine at position 3 distinguishes it from bromine (e.g., CAS 1186311-13-6) or fluorine analogs, impacting electronic properties and reactivity .

Pyrrolidine Position :

- Moving the pyrrolidine-TBS group from position 5 (target) to 2 or 6 alters steric interactions and binding affinity in biological systems .

Functional Group Additions :

- Pivalamide-containing analogs (e.g., CAS 1203499-53-9) introduce hydrogen-bonding capabilities, enhancing target engagement in enzyme inhibition .

Reactivity Insights:

- The TBS group enhances stability during synthetic steps, as seen in intermediates like tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-18-1) .

- Iodine at position 3 enables cross-coupling reactions (e.g., Sonogashira, Heck), whereas bromine or chlorine may require harsher conditions .

Métodos De Preparación

Halogenation of Pyridine Core

- Starting Material: A suitably substituted pyridine derivative, often 2-chloro-3-iodopyridine or a precursor allowing selective halogenation.

- Method: Halogenation can be achieved through electrophilic aromatic substitution or halogen exchange reactions under controlled conditions to install chlorine and iodine at the 2 and 3 positions, respectively.

- Reagents and Conditions: Use of N-chlorosuccinimide (NCS) or chlorine gas for chlorination; iodine sources such as iodine monochloride or iodination via Sandmeyer-type reactions for iodination.

- Notes: Regioselectivity is critical; conditions must be optimized to avoid over-halogenation or substitution at undesired positions.

Protection of Hydroxymethyl Group with TBDMS

- Rationale: The hydroxyl group on the pyrrolidine side chain is protected as a tert-butyldimethylsilyl ether to improve stability and solubility during synthesis.

- Method: Silylation of the hydroxymethyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or an organic base.

- Conditions: Reaction typically carried out in anhydrous solvents such as dichloromethane at room temperature.

- Notes: Protection is crucial to prevent unwanted side reactions during subsequent synthetic steps.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) (Typical) |

|---|---|---|---|---|---|

| 1 | Selective halogenation | Pyridine or pyridine derivative | NCS, I2, or Sandmeyer reagents | 2-chloro-3-iodopyridine | 70–85 |

| 2 | Nucleophilic aromatic substitution | 2-chloro-3-iodo-5-halopyridine + TBDMS-protected pyrrolidine | Cs2CO3, DMF, 80–120 °C | 5-(3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine | 60–75 |

| 3 | TBDMS protection (if not pre-installed) | Hydroxymethyl pyrrolidine derivative | TBDMS-Cl, imidazole, DCM, RT | TBDMS-protected pyrrolidine intermediate | 85–95 |

Research Findings and Optimization

- Scalability: The synthetic route has been optimized for multigram scale, particularly focusing on the nucleophilic substitution step to maximize yield and purity while minimizing side reactions.

- Catalysts and Bases: Use of cesium carbonate as a base has been found to enhance nucleophilic substitution efficiency compared to potassium carbonate.

- Solvent Effects: Polar aprotic solvents like DMF or DMSO are preferred to facilitate the substitution reaction due to their ability to solvate cations and enhance nucleophilicity.

- Temperature Control: Elevated temperatures improve reaction rates but require careful monitoring to prevent decomposition or side reactions.

- Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the final compound with high purity.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other pyrrolidine-substituted pyridine derivatives, such as 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine, where the methyl group replaces the chlorine at position 5. The synthetic strategies typically involve:

- Halogenation or methylation at pyridine positions.

- Nucleophilic substitution with silyl-protected pyrrolidine.

- Use of silyl protecting groups to enhance stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core ring system | Pyridine substituted with Cl (position 2) and I (position 3) |

| Side chain | Pyrrolidin-1-yl with TBDMS-protected hydroxymethyl |

| Key reactions | Halogenation, nucleophilic aromatic substitution, TBDMS protection |

| Typical solvents | DMF, DMSO, dichloromethane |

| Common bases | Cesium carbonate, potassium carbonate |

| Temperature range | Room temperature to 120 °C |

| Yield ranges | 60–85% per step |

| Purification methods | Chromatography (flash column, preparative HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.